molecular formula C24H16F2N4 B14965278 N,7-bis(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N,7-bis(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14965278
M. Wt: 398.4 g/mol
InChI Key: YYOKVUBWOCPFSX-UHFFFAOYSA-N
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Description

N,7-bis(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with fluorophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7-bis(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, efficient catalysts, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,7-bis(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and fluorophenyl positions, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N,7-bis(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as electronic or optical characteristics.

    Industrial Applications: It is explored for its potential use in the synthesis of other valuable compounds and materials.

Mechanism of Action

The mechanism of action of N,7-bis(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. This compound is known to inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit kinase activity, resulting in altered signaling pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A similar compound with a phenyl group instead of fluorophenyl groups.

    4,6-Diphenylpyrimidin-2-amine: Another pyrimidine derivative with different substituents.

    Pyrido[3,2-d]pyrimidines: Compounds with a similar core structure but different substituents.

Uniqueness

N,7-bis(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of both fluorophenyl and phenyl groups, which confer specific chemical and biological properties. This combination of substituents enhances its potential for various applications, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H16F2N4

Molecular Weight

398.4 g/mol

IUPAC Name

N,7-bis(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H16F2N4/c25-17-6-10-19(11-7-17)29-23-22-21(16-4-2-1-3-5-16)14-30(24(22)28-15-27-23)20-12-8-18(26)9-13-20/h1-15H,(H,27,28,29)

InChI Key

YYOKVUBWOCPFSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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